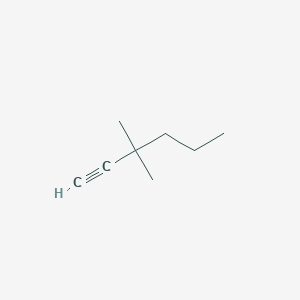
1-Hexyne, 3,3-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylhex-1-yne is an organic compound with the molecular formula C₈H₁₄. It is a member of the alkyne family, characterized by a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylhex-1-yne can be synthesized through several methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3-dimethyl-1-bromobutane with sodium acetylide in liquid ammonia can yield 3,3-dimethylhex-1-yne .
Industrial Production Methods
In industrial settings, the production of 3,3-dimethylhex-1-yne often involves the use of catalytic processes. These methods typically employ metal catalysts such as palladium or nickel to facilitate the coupling of smaller alkyne precursors .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylhex-1-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of Lindlar’s catalyst is typically used for partial hydrogenation.
Substitution: Sodium acetylide (NaC≡CH) in liquid ammonia is a common reagent for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 3,3-Dimethylhex-1-ene.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethylhex-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: 3,3-Dimethylhex-1-yne is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-dimethylhex-1-yne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexyne: Similar in structure but lacks the dimethyl substitution at the third carbon.
3,3-Dimethyl-1-hexene: Similar but contains a double bond instead of a triple bond.
1-Pentyne: A shorter alkyne with a similar reactivity profile.
Uniqueness
3,3-Dimethylhex-1-yne is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other alkynes. The presence of the dimethyl groups at the third carbon influences its steric and electronic characteristics, making it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
3,3-dimethylhex-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h2H,5,7H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRORDXAZGLTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


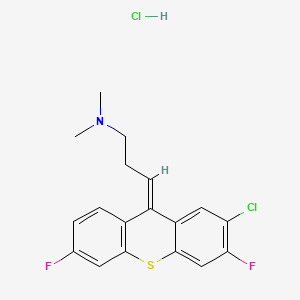
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
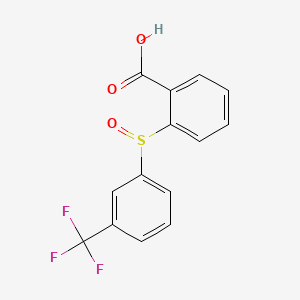

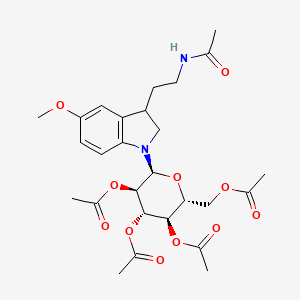
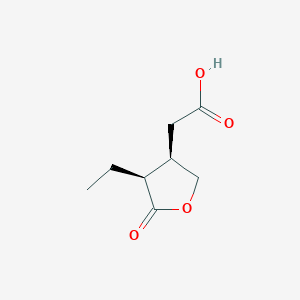

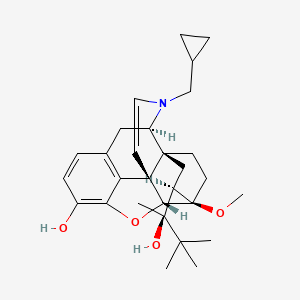
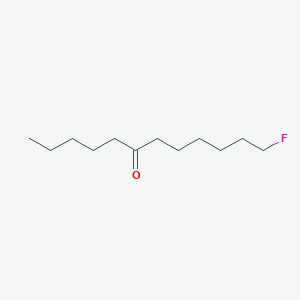
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
